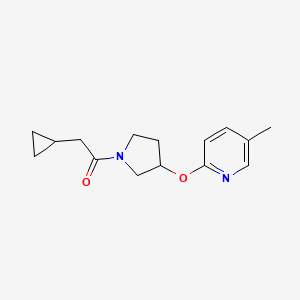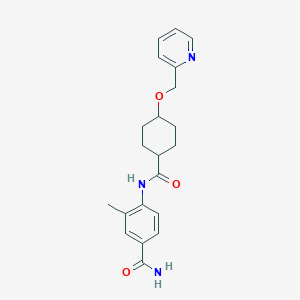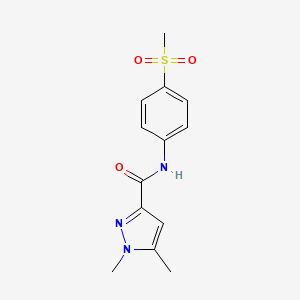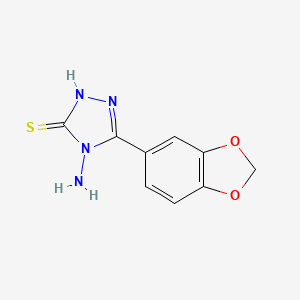![molecular formula C15H11BrCl2O4 B2775073 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1982160-73-5](/img/structure/B2775073.png)
2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. For example, 3,4-Dichlorobenzyl Bromide has a density of 1.7±0.1 g/cm3, a boiling point of 263.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
Structural Analysis and Halogen Bonding
The study of methoxy-substituted bromobenzoic acids, closely related to the chemical structure of interest, provides insights into the influence of methoxy groups on the strength of type II Br…Br halogen bonds. The crystallization of such compounds in specific space groups allows for the analysis of their dimeric units, showcasing interactions like Br…π and weak H-bonding alongside the main Br…Br interactions. Computational models help understand the covalent and electrostatic contributions to these interactions, offering valuable knowledge for the development of new materials with specific properties (Raffo et al., 2016).
Photodynamic Therapy Applications
Research into the synthesis and characterization of new compounds related to the benzoic acid structure, particularly those with bromo, methoxy, and dichlorobenzyl groups, suggests potential applications in photodynamic therapy (PDT). For instance, the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their photophysical and photochemical properties. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as promising candidates for Type II photosensitizers in cancer treatment within PDT (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation Studies
The understanding of the environmental behavior and degradation pathways of chemically similar compounds, such as bromobenzoic acids, is crucial for assessing their environmental impact. Studies on microbes capable of degrading 2-bromobenzoic acid, for instance, shed light on the potential for bioremediation strategies. These microbes, which can also degrade other halobenzoates, highlight the importance of understanding microbial interactions with these compounds for environmental management and pollution mitigation efforts (Higson & Focht, 1990).
Antioxidant Activity Exploration
The isolation of bromophenol derivatives from marine algae and their characterization for antioxidant activity point towards the potential health benefits and applications of similar compounds. The antioxidant properties of these compounds, stronger or comparable to known antioxidants like BHT and ascorbic acid, suggest that derivatives of 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid might also possess significant antioxidant activity. This opens avenues for further research into their use in food preservation, pharmaceuticals, and nutraceuticals (Li et al., 2011).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function and metabolism .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular level, influencing cell function and potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
2-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)10(16)6-14(13)22-7-8-2-3-11(17)12(18)4-8/h2-6H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVKPCJTXZOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)






![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)


![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)